



Pharmacological properties of SGI-7079

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An In-depth Technical Guide on the Pharmacological Properties of SGI-7079

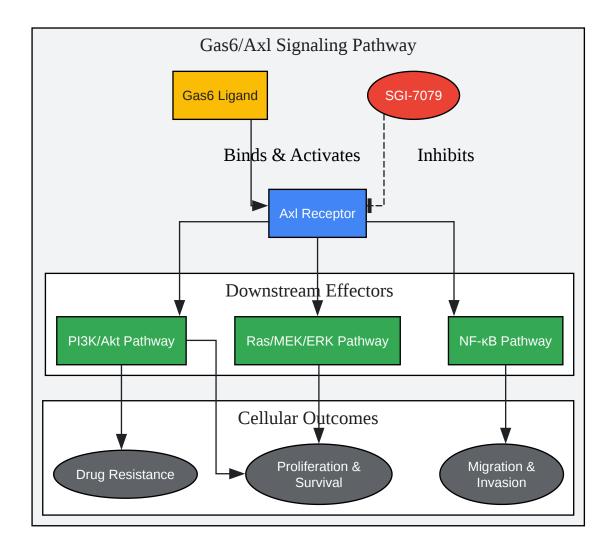
Introduction

SGI-7079 is a novel, orally active, small-molecule inhibitor targeting the Axl receptor tyrosine kinase (RTK).[1] AXL is a member of the TAM (Tyro3, Axl, MerTK) subfamily of RTKs, which are frequently overexpressed in various malignancies and associated with poor prognosis, tumor progression, metastasis, and the development of therapeutic resistance.[2][3][4] SGI-7079 functions as a selective, ATP-competitive inhibitor, blocking Axl-mediated signaling pathways.[1][3] This technical guide provides a comprehensive overview of the pharmacological properties of SGI-7079, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization, aimed at researchers and professionals in drug development.

Mechanism of Action

SGI-7079 exerts its primary effect by inhibiting the Axl receptor tyrosine kinase.[5][6] Upon binding of its ligand, growth arrest-specific 6 (Gas6), Axl dimerizes and undergoes autophosphorylation, which in turn activates several downstream signaling cascades crucial for cancer cell survival, proliferation, migration, and invasion.[2][7] These pathways include the PI3K/Akt, Ras/MEK/ERK, and NF-κB signaling axes.[3][7] SGI-7079 competitively binds to the ATP pocket of the Axl kinase domain, preventing its phosphorylation and subsequent signal transduction.[1][3] This blockade leads to the inhibition of key oncogenic processes, such as NF-κB activation and the expression of matrix metalloproteinase 9 (MMP-9), which is involved in invasion.[1][3]





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Caption: Gas6/Axl signaling pathway and the inhibitory action of SGI-7079.

In Vitro Pharmacology

The in vitro activity of **SGI-7079** has been characterized through various biochemical and cell-based assays, demonstrating its potency against Axl kinase and its effects on cancer cell lines.

Biochemical Inhibitory Activity

SGI-7079 shows high affinity for the Axl kinase and effectively inhibits its ligand-induced phosphorylation.



Parameter	Value	Target/System	Reference
Ki	5.7 nM	AxI	[8]
IC50	58 nM	Axl (in vitro)	[6]
EC50	100 nM	Gas6-induced Axl phosphorylation in HEK293T cells	[6][8]

Cell-Based Activity

SGI-7079 effectively inhibits the proliferation of various cancer cell lines, particularly those with mesenchymal characteristics and high Axl expression. It has been shown to decrease cell migration, invasion, and induce cell cycle arrest.[1][5][9]

Cell Line	Cancer Type	IC50 (72h)	Reference
SUM149	Inflammatory Breast Cancer	0.43 μΜ	[1][9]
KPL-4	Breast Cancer	0.16 μΜ	[1][9]

Treatment of SUM149 inflammatory breast cancer cells with **SGI-7079** at concentrations of 0.25 μ M and 0.5 μ M for 18 hours significantly reduced their migration and invasion capabilities. [1] Furthermore, in KPL-4 cells, the compound induced cell cycle arrest at the G1/S phase after 48 hours of treatment.[1]

Selectivity Profile

While **SGI-7079** is a potent Axl inhibitor, it also demonstrates activity against other members of the TAM family and a range of other kinases, typically with low nanomolar inhibition.[6][8]



Kinase Target	Family/Class	Reference
Mer	TAM	[8]
Tyro3	TAM	[8]
Syk	Tyrosine Kinase	[6][8]
Flt1, Flt3	Receptor Tyrosine Kinase	[6][8]
Jak2	Tyrosine Kinase	[8]
TrkA, TrkB	Receptor Tyrosine Kinase	[6][8]
PDGFRβ	Receptor Tyrosine Kinase	[6][8]
Ret	Receptor Tyrosine Kinase	[6][8]
Met	Receptor Tyrosine Kinase	[10]
YES	Tyrosine Kinase	[10]

In Vivo Pharmacology and Efficacy

Preclinical studies in animal models have confirmed the anti-tumor activity of **SGI-7079** as a single agent and in combination therapies. The compound is orally bioavailable and inhibits tumor growth in a dose-dependent manner.[1][11]

| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference | | :--- | :--- | :--- | :--- | | SUM149 Xenograft | Inflammatory Breast Cancer | 50 mg/kg, p.o., 5 days/week for 2 weeks | Significant tumor growth inhibition and prolonged survival. |[1] | | Mesenchymal NSCLC Xenograft | Non-Small Cell Lung Cancer | Not specified | Inhibited tumor growth. |[2][7] | | ID8 Peritoneal Model (Syngeneic) | Ovarian Cancer | 50 mg/kg, p.o., 5 days/week for 2 weeks | In combination with anti-PD-1, induced tumor eradication in one-third of mice. Median survival not reached in combo group vs. 27 days in vehicle group. |[1][12] | | A549 Xenograft | Non-Small Cell Lung Cancer | 10, 25, 50 mg/kg, p.o. | Dose-dependent tumor growth inhibition. At max dose, 67% tumor growth inhibition. |[6][8][11] |

Notably, the anti-tumor effect of **SGI-7079** appears to be partially immune-mediated. In one study, the median survival of tumor-bearing syngeneic mice (with a competent immune system)

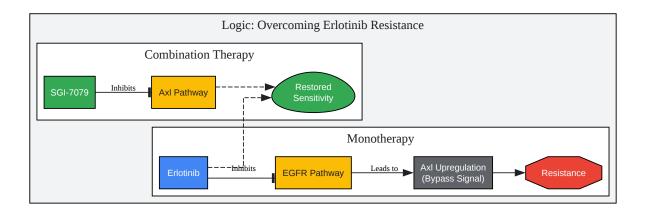


treated with **SGI-7079** was 56 days, compared to just 35.5 days in immunodeficient nude mice, indicating that an intact immune system enhances the drug's efficacy.[12]

Role in Overcoming Drug Resistance

AxI signaling is a known mechanism of acquired resistance to targeted therapies, particularly EGFR inhibitors.[4] **SGI-7079** has shown potential in reversing this resistance.

- EGFR Inhibitor Resistance: In non-small cell lung cancer (NSCLC) models with mesenchymal features and Axl expression, the combination of **SGI-7079** with the EGFR inhibitor erlotinib successfully reversed erlotinib resistance.[5][6]
- Immune Checkpoint Blockade: Axl inhibition can remodel the tumor microenvironment to be more immune-stimulatory.[12] However, this can also lead to adaptive immune resistance through the upregulation of PD-L1 on tumor cells and PD-1 on T cells.[12] Combining SGI-7079 with an anti-PD-1 antibody demonstrated a potent synergistic anti-tumor effect, leading to tumor eradication and long-term survival in a murine ovarian cancer model.[1][12]



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Caption: Reversal of EGFR inhibitor resistance by co-targeting Axl with SGI-7079.

Experimental Protocols



Inhibition of Axl Phosphorylation Assay

This protocol details the method used to confirm **SGI-7079**'s inhibitory effect on its direct target in a cellular context.[6]

- Cell Culture and Transfection: HEK-293 cells are transiently transfected with a plasmid containing the human AxI gene. Cells are incubated in standard media with 10% FBS for 24 hours post-transfection.
- Compound Treatment: Cells are treated with SGI-7079 at various concentrations (e.g., 0.03, 0.1, 0.3, 1, 3 μM) for 10 minutes.
- Ligand Stimulation: Five minutes before lysis, cells are stimulated with Gas6-containing conditioned media to induce Axl phosphorylation.
- Lysis and Analysis: Cells are lysed, and protein extracts are analyzed by Western blotting using antibodies specific for phosphorylated Axl (e.g., p-Axl Tyr702) and total Axl to determine the extent of inhibition.

Cell Proliferation Assay

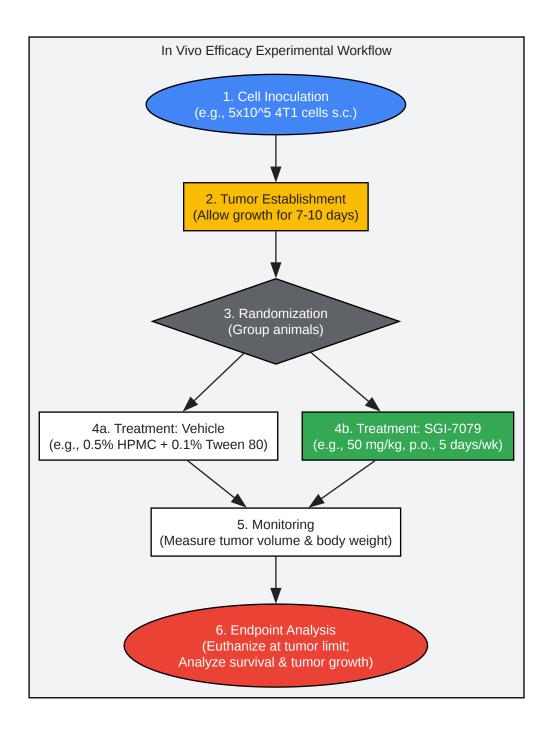
This assay measures the effect of **SGI-7079** on the viability and growth of cancer cells.[5]

- Cell Plating: Cancer cells (e.g., SUM149, KPL-4) are seeded in 96-well plates at a density of approximately 5,000 cells per well.
- Compound Treatment: Cells are treated with a range of concentrations of SGI-7079 or a vehicle control.
- Incubation: Plates are incubated for 72 hours to allow for cell proliferation.
- Viability Measurement: Cell viability is assessed using a reagent such as Cell Counting Kit-8 (CCK-8) or MTT. The absorbance is measured with a microplate reader.
- Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control cells. IC₅₀ values are determined from the dose-response curve.

In Vivo Xenograft Efficacy Study



This protocol outlines a typical workflow for assessing the anti-tumor efficacy of **SGI-7079** in a mouse model.[12]



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Caption: A typical experimental workflow for an in vivo xenograft study.

• Animal Models: Immunodeficient (e.g., nude) or syngeneic mice are used.



- Tumor Cell Inoculation: Mice are subcutaneously or intraperitoneally inoculated with a suspension of tumor cells (e.g., 1 x 10⁶ ID8 cells).[12]
- Tumor Establishment: Tumors are allowed to grow for a period of 7 to 10 days.
- Treatment: Animals are randomized into groups and treated. **SGI-7079** is typically formulated in 0.5% hydroxypropylmethylcellulose plus 0.1% Tween 80 and administered orally, often 5 days per week for 2 weeks.[5][12]
- Monitoring: Tumor size and animal body weight are measured regularly (e.g., twice weekly).
- Endpoint: Mice are euthanized when tumors reach a predetermined size or if they appear moribund. Tumor growth inhibition and overall survival are analyzed.[12]

Conclusion

SGI-7079 is a potent and selective inhibitor of Axl kinase with demonstrated in vitro and in vivo anti-tumor activity. Its mechanism of action, centered on the blockade of the Gas6/Axl signaling pathway, translates to the inhibition of cancer cell proliferation, migration, and invasion. The compound's oral bioavailability and efficacy in preclinical models, both as a monotherapy and in combination with EGFR inhibitors and immune checkpoint blockers, underscore its therapeutic potential. **SGI-7079** represents a promising agent for targeting Axl-driven malignancies and overcoming mechanisms of drug resistance, warranting further investigation.

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